D-Fructose-5-d
Description
Properties
Molecular Formula |
C₆H₁₁DO₆ |
|---|---|
Molecular Weight |
181.17 |
Synonyms |
Advantose FS 95-5-d; D-(-)-Fructose-5-d; D-(-)-Levulose-5-d; D-Arabino-2-hexulose-5-d; Fructose-5-d; Fruit Sugar-5-d; Fujifructo L 95-5-d; Furucton-5-d; Hi-Fructo 970-5-d; Krystar-5-d; Krystar 300-5-d; Levulose-5-d; Nevulose-5-d; Sugar Fruit-5-d; |
Origin of Product |
United States |
Rationale for Isotopic Labeling in the Elucidation of Biochemical Pathways
Isotopic labeling is a technique that involves the replacement of an atom in a molecule with its isotope. Isotopes are variants of a particular chemical element which differ in neutron number, and consequently in nucleon number. While they share the same chemical properties, the difference in mass allows them to be distinguished and traced. In biochemistry, stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are frequently employed. isotope.comoncohemakey.com
The primary rationale for using isotopically labeled compounds, such as D-fructose-5-d, is to track the metabolic fate of molecules within a living system. creative-proteomics.comnih.gov By introducing a labeled substrate into a biological system, researchers can follow its journey through various metabolic pathways, identifying the intermediates and final products. creative-proteomics.com This allows for the elucidation of complex reaction sequences, the measurement of metabolic flux (the rate of turnover of molecules through a pathway), and the identification of alternative or previously unknown metabolic routes. researchgate.net
This approach provides dynamic information about metabolism that cannot be obtained by simply measuring the concentrations of metabolites, which only offer a static snapshot. physoc.org Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the labeled molecules and their products, providing a detailed picture of metabolic activity in real-time. isotope.com
Specific Advantages of Deuterium Substitution at the C 5 Position of D Fructose
The strategic placement of a deuterium (B1214612) atom at the C-5 position of the D-fructose molecule offers several distinct advantages for researchers studying carbohydrate metabolism.
The C-5 position of fructose (B13574) is metabolically significant. In the glycolytic pathway, fructose is eventually cleaved into two three-carbon units. The fate of the atoms at the C-5 position can provide specific insights into the downstream reactions of glycolysis and the pentose (B10789219) phosphate (B84403) pathway. Tracking the deuterium label at this specific position allows for a more granular understanding of these interconnected pathways.
Furthermore, the kinetic isotope effect (KIE) associated with deuterium substitution can be a powerful tool. The C-H bond is weaker than the C-D bond, meaning that reactions involving the breaking of a C-H bond will occur at a slightly faster rate than those involving a C-D bond. By observing these subtle changes in reaction rates, researchers can gain valuable information about the reaction mechanisms and the rate-limiting steps of enzymatic reactions involving fructose. nih.gov
The use of deuterium also offers practical analytical advantages. Deuterium is a stable, non-radioactive isotope, making it safe for use in a wide range of experimental settings, including in vivo studies in humans. oncohemakey.comresearchgate.net Analytical techniques like NMR spectroscopy are highly sensitive to the presence of deuterium, allowing for clear and unambiguous detection of the labeled molecule and its metabolic products.
Historical Development of Stable Isotope Tracer Techniques in Carbohydrate Metabolism
Stereoselective Synthesis of Deuterated D-Fructose Derivatives
The stereoselective synthesis of deuterated carbohydrates presents a significant chemical challenge due to the multiple stereocenters and the need for precise control over the position of isotopic labeling. While direct methods for the deuteration of D-fructose at the C-5 position are not extensively documented, strategies developed for analogous sugars, such as D-glucose, provide a foundational framework. These methods often rely on protecting group strategies to expose a specific hydroxyl group for modification and subsequent stereocontrolled introduction of deuterium.
One promising approach involves the use of ruthenium on carbon (Ru/C) as a catalyst for H-D exchange in heavy water (D₂O). This method has been shown to selectively deuterate protons adjacent to hydroxyl groups in various carbohydrates. rsc.org For D-fructose, this would necessitate a carefully designed protecting group scheme to ensure that only the C-5 position is susceptible to exchange.
Another strategy involves the oxidation of a protected D-fructose derivative at the C-5 position to a ketone, followed by a stereoselective reduction using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄). The stereochemical outcome of the reduction is influenced by the steric and electronic environment around the carbonyl group, which can be controlled by the choice of protecting groups on the fructose (B13574) backbone. nih.gov
Targeted Introduction of Deuterium at the C-5 Position via Chemical Synthesis
The targeted chemical synthesis of this compound requires a multi-step approach, beginning with a suitably protected D-fructose precursor. A plausible synthetic route, adapted from methodologies for C-5 deuteration in D-glucose, is outlined below:
Protection of D-Fructose: D-fructose is first converted to a derivative where most hydroxyl groups are protected, leaving the C-5 hydroxyl group accessible for reaction. For instance, the formation of 1,2:3,4-di-O-isopropylidene-β-D-fructopyranose would protect the hydroxyls at C-1, C-2, C-3, and C-4, leaving the C-5 and C-6 hydroxyls free.
Selective Protection of C-6 Hydroxyl: The primary hydroxyl group at C-6 can be selectively protected using a bulky silyl (B83357) ether, such as tert-butyldiphenylsilyl (TBDPS) chloride, leaving the C-5 hydroxyl as the only free hydroxyl group.
Oxidation at C-5: The free C-5 hydroxyl group is then oxidized to a ketone using a mild oxidizing agent like Dess-Martin periodinane. This creates a 5-keto-D-fructose derivative.
Stereoselective Deuteride Reduction: The crucial step is the stereoselective reduction of the C-5 ketone with a deuterium source. The choice of reducing agent and reaction conditions is critical to ensure the correct stereochemistry at the newly formed C-D bond. Reducing agents like sodium borodeuteride (NaBD₄) can be employed, and the stereoselectivity can be influenced by the steric hindrance of the protecting groups.
Deprotection: Finally, all protecting groups are removed under appropriate conditions to yield this compound.
This synthetic sequence, while conceptually straightforward, requires careful optimization at each step to achieve good yields and high stereoselectivity.
Enzymatic Approaches for the Biosynthesis of this compound from Labeled Precursors
Enzymatic methods offer a highly specific and often more environmentally benign alternative to chemical synthesis for the production of isotopically labeled compounds. The biosynthesis of this compound can be envisioned through the use of specific enzymes that act on deuterated precursors.
One potential pathway involves the use of an isomerase. For example, glucose-6-phosphate isomerase catalyzes the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate (B1210287). acs.org By starting with D-glucose-5-d-6-phosphate, the enzymatic isomerization would yield this compound-6-phosphate. Subsequent dephosphorylation by a phosphatase would provide the desired this compound. The synthesis of the deuterated glucose precursor would be the initial challenge in this route.
Alternatively, enzymes involved in the later stages of the pentose (B10789219) phosphate (B84403) pathway could be utilized. Transketolase, for instance, transfers a two-carbon unit between sugar phosphates. By using a suitably deuterated donor or acceptor substrate, it may be possible to introduce deuterium at the desired position in a fructose phosphate precursor.
A key advantage of enzymatic synthesis is the high stereospecificity of the enzymes, which would ensure the correct configuration at the C-5 position. The main challenge lies in the availability and cost of the labeled precursors and the enzymes themselves.
| Enzyme Class | Potential Labeled Precursor | Product |
| Isomerase | D-Glucose-5-d-6-phosphate | This compound-6-phosphate |
| Aldolase (B8822740) | Dihydroxyacetone phosphate & Glyceraldehyde-3-d-phosphate | D-Fructose-1-d-1,6-bisphosphate |
| Transketolase | Xylulose-5-phosphate & Ribose-5-d-phosphate | Sedoheptulose-7-phosphate & Glyceraldehyde-3-d-phosphate |
Note: The table above presents potential enzymatic strategies. The actual feasibility and efficiency would depend on the specific enzymes and reaction conditions.
Isolation, Purification, and Spectroscopic Confirmation of this compound Isomers
Following the synthesis of this compound, a robust protocol for its isolation, purification, and structural confirmation is essential.
Isolation and Purification: The crude reaction mixture is typically subjected to a series of purification steps. For enzymatic reactions, this may involve the removal of proteins, often by precipitation or filtration. Chemical syntheses require the removal of reagents and byproducts. Common purification techniques for sugars include:
Chromatography: Column chromatography using silica (B1680970) gel or ion-exchange resins is a standard method for separating sugars from other components. mdpi.com High-performance liquid chromatography (HPLC) can be used for both purification and analysis.
Crystallization: If the product is crystalline, recrystallization can be an effective purification method.
Lyophilization (Freeze-drying): This technique is often used to remove solvents without heating the sample, which is crucial for thermally sensitive compounds like sugars. rsc.org
Spectroscopic Confirmation: The structural confirmation of this compound and the determination of the isotopic purity rely heavily on spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable tools. In the ¹H NMR spectrum of this compound, the signal corresponding to the proton at the C-5 position would be absent or significantly reduced in intensity. rsc.org ²H NMR (deuterium NMR) would show a signal corresponding to the deuterium at the C-5 position, providing direct evidence of labeling. pnas.org
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the deuterated compound. The mass spectrum of this compound will show a molecular ion peak (or a corresponding adduct ion) that is one mass unit higher than that of unlabeled D-fructose. researchgate.net High-resolution mass spectrometry can be used to confirm the elemental composition.
| Spectroscopic Technique | Expected Observation for this compound |
| ¹H NMR | Disappearance or significant reduction of the H-5 signal. |
| ¹³C NMR | The C-5 signal may show a small upfield shift and a splitting pattern due to C-D coupling. |
| ²H NMR | A signal corresponding to the deuterium at the C-5 position. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak (e.g., [M+Na]⁺) at m/z corresponding to C₆H₁₁DO₆. |
Note: The exact chemical shifts and fragmentation patterns will depend on the specific isomer (furanose/pyranose) and the experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Fructose
NMR spectroscopy is an indispensable technique for the structural analysis of carbohydrates. researchgate.net For this compound, NMR methods offer unique insights by exploiting the presence of the deuterium nucleus.
In solution, D-fructose exists as a complex equilibrium mixture of at least five different tautomers: β-D-fructopyranose, β-D-fructofuranose, α-D-fructofuranose, α-D-fructopyranose, and a small amount of the open-chain keto form. nih.govresearchgate.net ¹H NMR spectroscopy is a primary tool for studying this equilibrium and the kinetics of mutarotation, the process by which these forms interconvert. nih.govscite.ai
The complete assignment of proton resonances for each tautomer allows for their quantification. nih.gov For unlabeled D-fructose in D₂O at 20°C, the equilibrium distribution of tautomers has been determined with high accuracy. nih.govscite.ainih.gov
Tautomeric Distribution of D-Fructose in D₂O at 20°C
| Tautomer | Abbreviation | Percentage (%) |
|---|---|---|
| β-pyranose | β-pyr | 68.23 |
| β-furanose | β-fur | 22.35 |
| α-furanose | α-fur | 6.24 |
| α-pyranose | α-pyr | 2.67 |
| keto form | - | 0.50 |
This data is based on research on unlabeled D-Fructose. nih.govscite.ainih.gov
The process of mutarotation, starting from the dissolution of crystalline β-pyranose, can be monitored over time by acquiring sequential ¹H NMR spectra. nih.gov The transformation of the initial β-pyranose form into the furanose tautomers has a calculated activation energy of 62.6 kJ·mol⁻¹. nih.govscite.ainih.gov
For this compound, the ¹H NMR spectrum would exhibit specific changes. The proton signal corresponding to H-5 would be absent. Consequently, the signals for the adjacent protons, H-4 and H-6, would be simplified due to the elimination of the scalar coupling to H-5. This simplification can aid in resolving overlapping signals in the complex proton spectrum, facilitating a more precise analysis of the tautomeric composition and mutarotation kinetics for the deuterated species.
¹³C NMR spectroscopy, particularly when used with ¹³C-labeled substrates, is a powerful method for tracing the pathways of carbon atoms through metabolic networks. oup.com By administering ¹³C-labeled D-fructose (e.g., [U-¹³C]fructose) to a biological system, the labels can be followed into downstream metabolites like glucose, lactate, and amino acids. researchgate.netpnas.org The analysis of ¹³C-¹³C coupling patterns and isotopomer populations in the resulting metabolites provides quantitative information about metabolic fluxes. nih.gov
For example, studies using [U-¹³C]fructose have been employed to determine the metabolic pathways of fructose conversion to glucose in humans. nih.gov By examining the ¹³C NMR spectra of plasma glucose, researchers can quantify the relative contributions of different metabolic routes, such as the aldolase B pathway versus a direct phosphorylation pathway. pnas.orgnih.gov
The use of this compound in conjunction with ¹³C labeling would offer an additional layer of analytical detail. In the ¹³C NMR spectrum of this compound, the C-5 resonance would experience an isotopic shift due to the attached deuterium. Furthermore, the signal would appear as a triplet (due to coupling to the spin-1 deuterium nucleus) if C-D coupling is resolved, or as a broadened singlet if not. When tracing metabolites derived from [¹³C, 5-d]D-fructose, the presence of the deuterium label on specific carbons of the product molecules can be confirmed by these characteristic signatures in the ¹³C NMR spectrum, providing more robust evidence for specific metabolic transformations.
While ¹H and ¹³C NMR provide indirect evidence of deuteration, Deuterium (²H) NMR allows for the direct detection of the deuterium label. Although ²H is a quadrupolar nucleus, which can lead to broader resonance lines compared to protons, its low natural abundance makes the ²H NMR spectrum virtually background-free when analyzing enriched compounds.
Studies on specifically deuterated sugars have demonstrated the utility of ²H NMR. For instance, the ²H NMR spectrum of fructose labeled at the C-6 position ([6,6'-²H₂]fructose) shows distinct resonances for the deuterons in the different tautomeric forms. researchgate.net The deuteron (B1233211) on the C-6 of the dominant β-fructopyranose tautomer resonates at approximately 4.0 ppm, while a larger peak around 3.7 ppm corresponds to the other C-6' deuteron of the β-pyranose form as well as deuterons from the other anomers. researchgate.net
Similarly, for this compound, a ²H NMR spectrum would display a signal or set of signals corresponding to the deuterium at the C-5 position. The chemical shifts of these signals would be specific to each tautomer (pyranose and furanose forms), allowing for direct observation and quantification of the tautomeric distribution at the labeled site. This direct detection provides unambiguous confirmation of the label's position and its chemical environment.
The one-dimensional NMR spectra of carbohydrates are often crowded due to significant signal overlap. weebly.com Multi-dimensional NMR techniques, such as COSY, TOCSY, HSQC, and HMBC, are essential for resolving individual signals and establishing the complete covalent structure. weebly.comuoc.gr
COSY (Correlation Spectroscopy) identifies protons that are spin-coupled, typically those on adjacent carbons. For this compound, a COSY spectrum would notably lack cross-peaks between H-4 and H-5, and between H-5 and H-6, confirming the site of deuteration.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. nih.gov An HSQC spectrum of this compound would show no correlation for the C-5 carbon in the proton dimension.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons over two or three bonds. This is crucial for connecting different spin systems and piecing together the carbon skeleton. For this compound, HMBC correlations from H-4 to C-5 and from H-6 to C-5 would still be observable, providing key structural information.
TOCSY (Total Correlation Spectroscopy) can establish correlations between all protons within a given spin system. acs.org
These multi-dimensional experiments, when applied to this compound and its metabolic products, enable unambiguous assignment of all ¹H and ¹³C chemical shifts and provide definitive structural elucidation. uoc.gracs.org
Deuterium NMR (2H NMR) for Direct Detection and Positional Information of this compound
Mass Spectrometry (MS) for Isotopic Abundance and Metabolic Flux Analysis
Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio of ions. It is widely used in metabolomics for the identification and quantification of compounds in complex biological mixtures.
GC-MS is a robust platform for the quantitative analysis of small, volatile molecules. nih.gov Since carbohydrates are not inherently volatile, they must first be chemically modified through a process called derivatization. researchgate.net A common method involves converting the sugar into a more volatile O-methyloxime acetate (B1210297) derivative. nih.gov
Once derivatized, the mixture is injected into the gas chromatograph, which separates the individual components. These components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer analyzes the resulting fragments, producing a unique mass spectrum for each compound that acts as a chemical fingerprint. researchgate.netnih.gov
For the analysis of this compound, the deuterium label provides a distinct advantage. The mass of this compound and any of its fragments containing the C-5 carbon will be shifted by +1 mass unit compared to the unlabeled molecule. This mass difference allows the mass spectrometer to easily distinguish and separately quantify the labeled and unlabeled species, even if they co-elute from the gas chromatograph.
This capability is essential for isotope tracer studies. This compound can be used as an internal standard for the precise quantification of unlabeled fructose in a sample. nih.gov Alternatively, when this compound is used as a metabolic tracer, GC-MS can be used to track the incorporation of the deuterium label into downstream metabolites, providing quantitative data on metabolic flux and pathway activity. researchgate.net
Summary of a Typical GC-MS Method for Fructose Analysis
| Step | Description | Purpose |
|---|---|---|
| Sample Preparation | Removal of interfering substances like phosphates via solid-phase extraction. researchgate.net | To improve accuracy and recovery of the analytes. |
| Derivatization | Reaction with methoxyamine hydrochloride followed by acetic anhydride. nih.gov | To create volatile methyloxime peracetate derivatives suitable for GC. |
| GC Separation | Injection into a GC system with a specific column and temperature program. nih.gov | To separate the different derivatized sugars and metabolites in the mixture. |
| MS Detection | Electron impact (EI) ionization and detection of unique fragment ions. For fructose, a characteristic C1-C3 fragment is often monitored. nih.gov | For identification and quantification based on specific mass-to-charge ratios. |
| Quantification | Integration of ion chromatogram peaks, often using a stable isotope-labeled internal standard (like this compound itself). | To achieve accurate and precise measurement of analyte concentrations. |
This table is a generalized summary based on established methods for carbohydrate analysis. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-volatile Deuterated Fructose Species
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. ub.edu It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound, which are not amenable to analysis by gas chromatography. ub.eduthermofisher.com The initial separation of the deuterated fructose from other components in a sample mixture is achieved by liquid chromatography. thermofisher.com Subsequently, the separated molecules are ionized and their mass-to-charge ratio is determined by the mass spectrometer, allowing for their identification and quantification. thermofisher.comthermofisher.com
The versatility of LC-MS allows for the use of various chromatographic and ionization methods to optimize the analysis of specific compounds. For sugars like fructose, which can be challenging to ionize directly, techniques such as forming adducts with chloride or metal ions are often employed to enhance sensitivity. advion.com Hydrophilic Interaction Liquid Chromatography (HILIC) is a commonly used separation technique for polar compounds like carbohydrates. mdpi.com
In a typical LC-MS analysis of fructose, a C8 or an amino-silica bonded column might be used for separation. researchgate.netoiv.int The mobile phase often consists of a mixture of water and acetonitrile (B52724) with additives like formic acid to improve ionization. oiv.int Detection is then carried out using a mass spectrometer, often a triple quadrupole or a high-resolution instrument like a Q-TOF or Orbitrap, operating in either positive or negative ion mode. ub.eduoiv.int Negative electrospray ionization (ESI) is a common choice for sugar analysis. nih.gov
Table 1: Illustrative LC-MS Parameters for Fructose Analysis
| Parameter | Value |
| Liquid Chromatography | |
| Column | Reversed Phase C8, 2.1 mm x 100 mm, 1.9 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Column Temperature | 30 °C |
| Injection Volume | 2 µL |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Capillary Voltage | 3000 V |
| Source Temperature | 200 °C |
| Acquisition Mode | Full Scan and MS/MS |
| Collision Energy | 30 eV |
| This table presents a general set of parameters; specific conditions may vary depending on the instrument and application. oiv.int |
The retention time of D-fructose in an LC system can vary depending on the specific chromatographic conditions. For instance, in one study, D-(-)-fructose had a retention time of 4.06 minutes. nih.govresearchgate.net The use of an isotopically labeled internal standard, such as ¹³C₆-D-fructose, is crucial for accurate quantification, as it helps to correct for variations in sample preparation and instrument response. nih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation of this compound
Tandem mass spectrometry, also known as MS/MS, is a technique where two stages of mass analysis are used sequentially to probe the structure of ions. wikipedia.org In a typical MS/MS experiment, a specific precursor ion of this compound is selected in the first mass analyzer, fragmented through a process like collision-induced dissociation (CID), and the resulting product ions are then analyzed in the second mass analyzer. wikipedia.orgrsc.org This process provides detailed structural information by revealing the characteristic fragmentation patterns of the molecule.
The fragmentation of sugars in MS/MS can occur through various pathways, including cleavage of the glycosidic bond (in oligosaccharides) and cross-ring cleavages. wikipedia.org For D-fructose, fragmentation often involves the loss of water molecules and cleavages of the carbon backbone. nih.govresearchgate.net The presence of the deuterium atom at the C5 position in this compound would result in a mass shift in fragments containing this position, allowing for precise tracking of fragmentation pathways.
For instance, studies on unlabeled fructose have identified characteristic fragment ions. nih.gov By comparing the MS/MS spectra of unlabeled fructose with that of this compound, researchers can pinpoint which fragments retain the deuterium label. This information is invaluable for understanding the gas-phase chemistry of the ion and for differentiating it from its isomers. For example, the fragmentation of methyloxime peracetate derivatives of keto-hexoses has been shown to produce a characteristic C1-C3 fragment under electron impact ionization. nih.gov In the case of this compound, the mass of fragments containing the C5 position would be increased by one mass unit compared to the unlabeled compound.
Table 2: Representative Fragmentation Data for Fructose Derivatives in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Identity |
| Varies | 288 | [M - H₂O - C₂H₄O₂]⁺ (from derivatized fructose) |
| Varies | 228 | [M - 2H₂O - C₂H₄O₂]⁺ (from derivatized fructose) |
| Varies | 256 | [M - H₂O - C₃H₆O₃]⁺ (from derivatized fructose) |
| Varies | 203 | C1-C3 fragment (from derivatized keto-hexose) |
| This table is based on general fragmentation patterns of fructose derivatives and serves as an example. Specific m/z values will depend on the derivative and ionization method used. nih.gov |
The ability to generate unique fragmentation patterns is critical for the unambiguous identification of this compound in complex mixtures and for distinguishing it from other sugars, such as glucose, which can have very similar retention times in liquid chromatography. nih.govscripps.edu
Vibrational Spectroscopy (e.g., FTIR, Raman) for Conformational Studies of this compound
Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful non-invasive tools for investigating the molecular structure and conformation of molecules like this compound. mdpi.comresearchgate.net These techniques probe the vibrational modes of a molecule, which are sensitive to its three-dimensional structure, including the conformation of the furanose ring and the orientation of hydroxyl groups. scielo.brmt.com
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mt.com Raman spectroscopy, on the other hand, involves scattering of monochromatic light, where a small fraction of the scattered light has a different frequency due to interaction with the molecule's vibrations. mt.com The two techniques are often complementary, as some vibrational modes may be more active in either FTIR or Raman. mt.com
For carbohydrates, the vibrational spectra can be divided into several characteristic regions:
OH stretching region (3650–3100 cm⁻¹): This region is sensitive to hydrogen bonding. cdnsciencepub.comresearchgate.net
CH stretching region (3000–2800 cm⁻¹): Provides information on the C-H bonds in the molecule. cdnsciencepub.comresearchgate.net
"Fingerprint" region (1500–800 cm⁻¹): This complex region contains a wealth of information about C-O and C-C stretching vibrations, as well as C-H and O-H deformation modes, and is highly specific to the molecule's structure and conformation. scielo.brnih.gov
The introduction of a deuterium atom at the C5 position of D-fructose would be expected to cause a shift in the vibrational frequencies of modes involving the C5-H bond. This isotopic substitution can be a subtle but powerful tool for assigning specific vibrational bands and for studying the local environment and conformation around the C5 position.
Table 3: General Vibrational Band Assignments for Fructose
| Wavenumber Range (cm⁻¹) | Assignment |
| 3876 - 3005 | O-H stretching |
| 3000 - 2800 | C-H stretching |
| 1849 - 1634 | C=O stretching |
| 1526 - 1347 | O-C-H and C-O-H deformation |
| 1362 - 1191 | In-plane C-H and O-H deformation |
| 1191 - 995 | C-O and C-C stretching |
| These assignments are based on studies of unlabeled fructose and provide a general framework for interpreting the spectra of this compound. scielo.brscielo.br |
Studies on unlabeled D-fructose have utilized both FTIR and Raman spectroscopy to characterize its various anomeric and tautomeric forms. scielo.brscielo.brunesp.br By comparing the spectra of this compound with that of its unlabeled counterpart, researchers can gain detailed insights into its conformational preferences in different environments, such as in the crystalline state or in solution.
Applications of D Fructose 5 D in Metabolic Pathway Elucidation and Flux Analysis
Tracing of Carbon Flux Through Central Metabolic Pathways (e.g., Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway)
D-Fructose-5-d is instrumental in tracing the flow of carbon atoms through central metabolic pathways like glycolysis and the pentose phosphate pathway (PPP). osti.gov When cells are supplied with this compound, the deuterium (B1214612) label is incorporated into downstream metabolites. By analyzing the isotopic enrichment in these metabolites using techniques such as mass spectrometry, researchers can quantify the relative activity of these pathways. d-nb.info
For instance, the entry of fructose (B13574) into glycolysis bypasses the key regulatory step catalyzed by phosphofructokinase-1, leading to a rapid influx of triose phosphates. nih.gov The labeling patterns in intermediates such as dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP) can reveal the extent to which fructose contributes to glycolytic flux. biorxiv.orgresearchgate.net Furthermore, by examining the labeling of PPP intermediates like ribose-5-phosphate (B1218738) and sedoheptulose-7-phosphate, the portion of fructose carbons shunted into this pathway for the production of NADPH and nucleotide precursors can be determined. biorxiv.orgescholarship.org Studies have shown that fructose metabolism can significantly influence the flux through the PPP. nih.govresearchgate.net
Elucidation of Fructolytic Pathways and Intermediates Using this compound
The metabolism of fructose, or fructolysis, involves a distinct set of enzymes and intermediates compared to glucose metabolism, particularly in the initial steps. xiahepublishing.com this compound has been pivotal in elucidating these specific pathways. In the liver, fructose is primarily phosphorylated by fructokinase (ketohexokinase) to fructose-1-phosphate (B91348), which is then cleaved by aldolase (B8822740) B into DHAP and glyceraldehyde. xiahepublishing.comnih.gov
The use of this compound allows for the direct tracking of these initial metabolic steps. The appearance of the deuterium label in fructose-1-phosphate and subsequently in glyceraldehyde and DHAP confirms the activity of this pathway. This approach has been crucial in understanding how different tissues, which may have varying expression levels of fructolytic enzymes, handle fructose. nih.gov For example, in tissues lacking aldolase B, fructose may be metabolized through alternative pathways, and this compound can help identify and quantify these alternative routes.
Determination of Substrate Contributions to Biosynthetic Processes
A key application of this compound is to determine the contribution of fructose to the synthesis of essential biomolecules. The deuterium label from this compound can be traced into various biosynthetic end products, such as amino acids, fatty acids, and nucleotides.
By measuring the isotopic enrichment in these molecules, researchers can quantify the proportion of their carbon skeletons derived from fructose versus other substrates like glucose. This is particularly relevant in understanding the metabolic reprogramming that occurs in diseases like cancer, where cells may exhibit altered substrate preferences. xiahepublishing.com For example, studies using labeled fructose can reveal the extent to which cancer cells utilize fructose to fuel proliferation and biomass production.
Quantification of Metabolic Flux Ratios and Pathway Branching with Deuterated Tracers
Deuterated tracers like this compound are valuable for quantifying metabolic flux ratios and understanding how metabolic pathways branch at key nodes. osti.govosti.gov Metabolic flux analysis (MFA) is a powerful technique that uses isotope tracing data to calculate the rates of intracellular reactions. nih.govresearchgate.net
When this compound is used in combination with other labeled substrates (e.g., ¹³C-labeled glucose), it provides additional constraints for MFA models, leading to more accurate and robust flux estimations. The distinct labeling patterns generated by deuterated and carbon-labeled tracers allow for the resolution of complex metabolic networks. nih.gov For example, the ratio of flux through the PPP versus glycolysis can be precisely determined by analyzing the isotopic patterns in key metabolites. This information is critical for understanding how cells allocate resources between energy production and biosynthesis under different conditions.
Mathematical Modeling and Computational Simulations of this compound Metabolism
The data generated from this compound tracing experiments are often integrated into mathematical models and computational simulations to gain a systems-level understanding of fructose metabolism. mdpi.comuni-stuttgart.de These models can simulate the dynamic behavior of metabolic networks and predict how changes in enzyme activities or substrate availability will affect metabolic fluxes. nih.govfrontiersin.orgucl.ac.uk
Enzymatic Reaction Mechanisms and Kinetics Involving D Fructose 5 D
Substrate Specificity and Kinetic Studies of Fructose-Utilizing Enzymes with D-Fructose-5-d
The substitution of a hydrogen atom with deuterium (B1214612) at the C5 position of D-fructose can influence the binding affinity and catalytic efficiency of enzymes that recognize it as a substrate. Kinetic studies with this compound provide insights into how enzymes accommodate this structural modification.
Fructose (B13574) 5-Dehydrogenase: Oxidation Mechanisms and Product Characterization (e.g., 5-keto-D-fructose)
Fructose 5-dehydrogenase (FDH) is a membrane-bound enzyme that catalyzes the oxidation of D-fructose at the C5 position to produce 5-keto-D-fructose. uniprot.orgcreative-enzymes.comsigmaaldrich.com This enzyme, commonly found in acetic acid bacteria such as Gluconobacter japonicus, is a heterotrimeric complex with a molecular mass of approximately 140 kDa. creative-enzymes.com It is a flavoprotein-cytochrome c complex, with FAD and heme c as prosthetic groups. creative-enzymes.com
The oxidation of D-fructose by FDH is a key step in the metabolism of this sugar in these organisms. uniprot.org The reaction involves the transfer of electrons from D-fructose to an acceptor molecule. wikipedia.org While the physiological electron acceptor is ubiquinone, various artificial electron acceptors can be used in vitro. creative-enzymes.comoup.com The systematic name for this enzyme is D-fructose:acceptor 5-oxidoreductase. wikipedia.org
Steady-state kinetic analyses of the reaction between D-fructose and the artificial electron acceptor ferricyanide, catalyzed by a quinohemoprotein fructose dehydrogenase from Gluconobacter species, suggest a ping-pong type mechanism. nih.gov This indicates that one substrate binds and a product is released before the second substrate binds. A proposed scheme of action involves two active centers, PQQ and heme c. nih.gov The bimolecular rate constant for D-fructose oxidation has been calculated to be 2.2 ± 0.4 x 10(4) M-1 s-1. nih.gov
The product of this enzymatic oxidation, 5-keto-D-fructose, is a naturally occurring diketone found in small amounts in honey, white wine, and vinegar. frontiersin.orgnih.gov It has a sweetness comparable to fructose and is being explored as a potential sugar substitute. frontiersin.orggoogle.comnih.gov The production of 5-keto-D-fructose can be achieved through the bioconversion of D-fructose using resting cells of genetically modified Gluconobacter oxydans. frontiersin.orgnih.gov
Table 1: Kinetic Parameters of Fructose 5-Dehydrogenase
| Parameter | Value | Conditions | Source |
| Km for D-fructose | 0.02 M | For the whole complex | uniprot.org |
| Apparent Km for D-fructose | 10-2 M | Purified enzyme | researchgate.net |
| kcat for PQQ | 93 ± 14 s-1 | Saturating D-fructose | nih.gov |
| Electron transfer rate (PQQH2 to heme c) | 162 ± 7 s-1 | Saturating D-fructose | nih.gov |
| Optimum pH | 4.0 | uniprot.org |
Glucose Isomerase: Reversible Isomerization Kinetics with this compound
Glucose isomerase (GI), also known as xylose isomerase, is a crucial industrial enzyme that catalyzes the reversible isomerization of D-glucose to D-fructose. mdpi.comnih.govrcsb.org This reaction is central to the production of high-fructose corn syrup (HFCS). mdpi.comnih.gov The enzyme also catalyzes the interconversion of D-xylose and D-xylulose. mdpi.comresearchgate.net
The reaction mechanism of GI involves a hydride shift. oup.com The enzyme requires divalent cations, such as Mg²⁺ or Co²⁺, for its activity. nih.gov Kinetic studies have shown that the isomerization is a reversible reaction that reaches a thermodynamic equilibrium. mdpi.comijcea.org The formation of D-fructose from D-glucose is an endothermic reaction. tandfonline.comtandfonline.com
The use of this compound as a substrate for glucose isomerase would allow for the investigation of the hydride transfer step in the reverse reaction (fructose to glucose). The deuterium at the C5 position is not directly involved in the C2-C1 isomerization. However, its presence could potentially have a secondary kinetic isotope effect, providing information about the transition state of the reaction. Detailed kinetic analysis with this compound could help to further refine the understanding of the isomerization mechanism, particularly the conformational changes and electronic environment around the active site during catalysis.
Table 2: Thermodynamic Parameters for D-Glucose to D-Fructose Isomerization
| Parameter | Value | Temperature | Source |
| ΔH (Heat of reaction) | +2220 cal/mole | 25°C to 70°C | tandfonline.comtandfonline.com |
| ΔG (Standard free energy change) | +180 cal/mole | 25°C | tandfonline.com |
| ΔS (Standard entropy change) | +6.8 cal/deg. mole | 25°C | tandfonline.com |
Fructokinases and Phosphofructokinases: Phosphorylation at Specific Carbon Positions
Fructokinases (FRKs) and phosphofructokinases (PFKs) are key enzymes in fructose metabolism, catalyzing the phosphorylation of fructose to fructose phosphates. The position of phosphorylation differs between these enzymes.
Fructokinases (Ketohexokinases): In mammals, hepatic fructokinase (ketohexokinase) catalyzes the phosphorylation of D-fructose to D-fructose-1-phosphate. core.ac.ukwikidoc.org This reaction is dependent on ATP and K⁺ ions. core.ac.uk Studies have shown that 5-keto-D-fructose, the product of FDH activity, can also be a substrate for liver fructokinase, leading to the formation of 5-keto-D-fructose-1-phosphate. frontiersin.orgnih.govnih.gov This monophosphate has been found to be a potent competitive inhibitor of liver aldolase (B8822740). frontiersin.orgnih.gov In contrast, plant and bacterial fructokinases typically phosphorylate fructose at the C6 position to yield fructose-6-phosphate (B1210287). frontiersin.orgasm.org The Bifidobacterium longum fructokinase is highly specific for D-fructose and produces fructose-6-phosphate. asm.org
Phosphofructokinases (PFKs): PFKs are crucial regulatory enzymes in glycolysis that catalyze the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. This reaction is a major control point in the glycolytic pathway.
The use of this compound as a substrate for these kinases would be instrumental in studying the substrate binding and catalytic mechanism. The deuterium label at a position not directly involved in phosphorylation allows for the investigation of subtle electronic and steric effects on enzyme activity. For instance, it could be used in NMR studies to probe the conformation of the sugar bound to the active site.
Investigation of Enzyme Stereospecificity and Regiospecificity with Deuterated Substrates
Deuterated substrates like this compound are powerful tools for investigating the stereospecificity and regiospecificity of enzymes. studysmarter.co.uk Stereospecificity refers to an enzyme's ability to distinguish between stereoisomers, while regiospecificity is the preference for reaction at a particular position in a molecule.
In the context of fructose-metabolizing enzymes, this compound can help to:
Confirm the site of reaction: For an enzyme like fructose 5-dehydrogenase, the loss of deuterium from the product would definitively confirm that the oxidation occurs at the C5 position.
Probe conformational requirements: The presence of deuterium might slightly alter the preferred conformation of the fructose ring in solution or when bound to the enzyme. Observing changes in reaction rates or product distributions can provide insights into the precise conformational requirements of the enzyme's active site.
Elucidate reaction mechanisms: In reactions involving proton transfer, the use of a deuterated substrate can help to determine whether a specific C-H bond is broken during the rate-limiting step of the reaction (see section 5.3).
Isotope Effects in Enzyme-Catalyzed Reactions of this compound to Probe Transition States
Kinetic isotope effects (KIEs) are observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. The magnitude of the KIE can provide valuable information about the transition state of the reaction, including bond breaking and formation.
For reactions involving this compound, a primary KIE would be expected if the C5-D bond is broken in the rate-determining step. This would be the case for the oxidation of D-fructose by fructose 5-dehydrogenase. A significant kH/kD value (the ratio of the rate constant for the non-deuterated substrate to the deuterated substrate) would indicate that the C-H bond cleavage is a key part of the reaction mechanism.
Even if the C5-D bond is not directly broken, a secondary KIE might be observed. This can occur due to changes in hybridization or steric environment at the C5 position during the reaction. For example, in the isomerization of fructose to glucose by glucose isomerase, a small secondary KIE might provide information about the conformational changes of the sugar ring in the enzyme's active site as it proceeds through the transition state.
Active Site Characterization and Binding Interactions Using this compound Analogs
Analogs of this compound, where other functional groups are modified, can be used in conjunction with the deuterated compound to map the active site of fructose-metabolizing enzymes. By systematically altering different parts of the molecule and observing the effects on binding and catalysis, a detailed picture of the active site can be constructed.
For example, studies using structural analogs of fructose diphosphate (B83284) have been employed to explore the active site of aldolase. acs.org Similarly, this compound and its non-deuterated counterpart could be used in competition experiments with other substrate analogs to determine their relative binding affinities.
Furthermore, techniques like NMR spectroscopy can be used to study the binding of this compound to an enzyme. The deuterium label can provide a specific signal to monitor, allowing for the determination of the conformation of the bound substrate and its interactions with specific amino acid residues in the active site. This information is crucial for understanding the molecular basis of substrate recognition and catalysis.
Chemical Reactivity and Degradation Mechanisms of D Fructose 5 D
Elucidation of Dehydration Pathways to 5-Hydroxymethylfurfural (B1680220) (HMF) and Related Products
The reaction is understood to proceed through a series of intermediates. nih.govacs.org In dimethyl sulfoxide (B87167) (DMSO), a key intermediate has been identified as (4R,5R)-4-hydroxy-5-hydroxymethyl-4,5-dihydrofuran-2-carbaldehyde. nih.govnih.govnih.gov The formation of HMF from fructose (B13574) is generally more efficient and selective than from aldohexoses, which is attributed to the lower degree of enolization in aldohexoses. nih.gov
The dehydration of fructose can be influenced by the solvent system. scielo.br In aqueous media, HMF can be further hydrolyzed to levulinic acid and formic acid. acs.orgmdpi.com The use of organic solvents, such as DMSO, can suppress these side reactions and lead to higher HMF yields. scielo.brmdpi.com Biphasic systems, which involve an aqueous phase and an organic extracting phase, have been shown to improve HMF yields by continuously removing HMF from the reactive aqueous phase. cornell.edu
The tautomeric distribution of fructose in solution is also believed to play a crucial role in HMF selectivity. escholarship.org It has been proposed that the fructofuranose form preferentially dehydrates to HMF. escholarship.org Studies using deuterated water have provided evidence for cyclic mechanisms in HMF formation, as no deuterium (B1214612) incorporation into the HMF product was observed. rsc.org
Table 1: HMF Yield from Fructose Dehydration in Different Solvents
| Solvent System | Catalyst | Temperature (°C) | Fructose Conversion (%) | HMF Yield (%) | Reference |
|---|---|---|---|---|---|
| Water | H₃PO₄ | 180 | ~100 | 34 | scielo.br |
| Water/Acetone (B3395972) (1:1) | H₃PO₄ | 180 | 98 | 55 | scielo.br |
| Water/2-Butanol (1:1) | H₃PO₄ | 180 | ~100 | 59 | scielo.br |
| DMSO | None | 150 | - | High | nih.govnih.gov |
| Water/THF (biphasic with NaCl) | - | 150 | - | 83 (selectivity) | cornell.edu |
This table is interactive. You can sort the columns by clicking on the headers.
Investigation of Enolization and Tautomerization Mechanisms of D-Fructose-5-d
In solution, D-fructose exists as an equilibrium mixture of several tautomers: β-D-fructopyranose, β-D-fructofuranose, α-D-fructofuranose, α-D-fructopyranose, and the open-chain keto form. nih.gov At room temperature in D₂O, the predominant form is β-D-fructopyranose. nih.gov The open-chain keto form, though a minor component, is crucial for understanding the reactivity of fructose, including its enolization. nih.gov
Keto-enol tautomerism is a fundamental process in sugar chemistry, involving the interconversion between a keto form and an enol form. news-medical.netjackwestin.com This process is catalyzed by both acids and bases. news-medical.netlibretexts.org For fructose, enolization leads to the formation of an enediol intermediate. news-medical.netyoutube.com This enediol is a common intermediate in the isomerization of D-glucose to D-fructose. news-medical.netaklectures.com The interconversion between aldose and ketose sugars proceeds through this shared enolate isomer. news-medical.net
The Lobry de Bruyn–Alberda van Ekenstein transformation describes the base-catalyzed isomerization of monosaccharides, which proceeds through a series of enolizations and keto-enol tautomerizations. mgcub.ac.in This transformation can lead to a mixture of epimers and isomers. For instance, under basic conditions, D-glucose can isomerize to D-fructose and D-mannose. aklectures.commgcub.ac.in The mechanism involves the deprotonation of an alpha-hydrogen to form an enolate, which is a key intermediate. aklectures.com
Table 2: Tautomeric Distribution of D-Fructose in D₂O at 20°C
| Tautomer | Distribution (%) |
|---|---|
| β-pyranose | 68.23 |
| β-furanose | 22.35 |
| α-furanose | 6.24 |
| α-pyranose | 2.67 |
| keto form | 0.50 |
Data from reference nih.gov
Non-Enzymatic Browning Reactions and Caramelization Mechanisms Involving this compound
Non-enzymatic browning is a significant reaction in food chemistry, and it includes both the Maillard reaction and caramelization. bakerpedia.comsandiego.edu Caramelization is the browning of sugar through pyrolysis, a process that does not involve amino acids. symega.comwikipedia.org Fructose caramelizes at a lower temperature (around 110°C) compared to other sugars like glucose and sucrose (B13894) (160°C). symega.comscienceofcooking.comfoodcrumbles.com
The process of caramelization is complex and involves several stages. bakerpedia.comwikipedia.org It begins with the melting of the sugar, followed by dehydration, fragmentation, and polymerization reactions. bakerpedia.comsymega.com These reactions lead to the formation of a mixture of volatile compounds that contribute to the characteristic caramel (B1170704) flavor and brown-colored polymers such as caramelans, caramelens, and caramelins. wikipedia.orgscienceofcooking.com The rate of caramelization is influenced by pH, being accelerated in both acidic (below pH 3) and basic (above pH 9) conditions. wikipedia.orgfoodcrumbles.com
The Maillard reaction, on the other hand, is the reaction between a reducing sugar and an amino acid. nih.gov Fructose has been observed to undergo browning more rapidly than glucose in the presence of amino acids in some studies. sandiego.edu The reaction is initiated by the condensation of the carbonyl group of the sugar with an amino group, leading to the formation of an N-substituted glycosylamine, which then rearranges to form an Amadori compound. inflibnet.ac.in Subsequent reactions lead to the formation of a wide array of flavor and color compounds. The presence of 5-keto-D-fructose, an oxidation product of fructose, can significantly promote the Maillard reaction in the presence of amines. nih.gov
Oxidation Reactions of this compound in Chemical Systems
The oxidation of D-fructose can yield a variety of products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) in an acidic medium can oxidize fructose to its corresponding aldonic acid, as well as lead to the cleavage of C-C bonds to form smaller molecules like arabinonic acid and formic acid. scirp.org The reaction with nitric acid results in a mixture of glycolic acid and tartaric acid, which indicates the cleavage of the carbon chain. doubtnut.comstackexchange.com
The oxidation of fructose is a key reaction in certain biological systems as well. The enzyme fructose 5-dehydrogenase, found in some bacteria, catalyzes the oxidation of D-fructose to 5-dehydro-D-fructose (also known as 5-keto-D-fructose). creative-enzymes.comwikipedia.org This enzyme is a flavoprotein-cytochrome c complex. creative-enzymes.com There is also an NADP⁺-dependent fructose 5-dehydrogenase that catalyzes the same reaction, producing NADPH. wikipedia.org 5-Keto-D-fructose is a naturally occurring diketone found in small amounts in foods like honey and vinegar. nih.gov
Table 3: Products of D-Fructose Oxidation
| Oxidizing Agent/System | Major Products | Reference |
|---|---|---|
| Potassium Permanganate (acidic) | Fructuronic acid, Arabinonic acid, Formic acid | scirp.org |
| Nitric Acid | Glycolic acid, Tartaric acid | doubtnut.comstackexchange.com |
| Fructose 5-dehydrogenase | 5-Keto-D-fructose | creative-enzymes.comwikipedia.org |
Solvent Effects on Reaction Selectivity and Pathway Control
The choice of solvent has a profound impact on the reaction pathways and selectivity in the chemical transformations of D-fructose. This is particularly evident in the dehydration of fructose to HMF. scielo.brmdpi.comcornell.edursc.orgscite.ai
In aqueous solutions, the dehydration of fructose to HMF is often accompanied by the formation of byproducts like levulinic acid and formic acid due to the rehydration of HMF. mdpi.com The use of aprotic polar solvents like dimethyl sulfoxide (DMSO) can significantly enhance the selectivity towards HMF by suppressing these side reactions. scielo.brescholarship.orgrsc.org Molecular dynamics simulations have suggested that DMSO can form a protective shield around the HMF molecule, preventing its rehydration. rsc.org
Biphasic solvent systems, typically consisting of water and an organic extracting solvent, offer another strategy to improve HMF yields. scielo.brcornell.edu The organic phase continuously extracts HMF from the aqueous phase where the reaction occurs, thus minimizing its degradation. cornell.edu The addition of salts like NaCl to these biphasic systems can further enhance the partitioning of HMF into the organic phase. cornell.edu
Kinetic studies have revealed that the rate of fructose conversion is significantly faster in DMSO compared to water or methanol. acs.orgnih.gov In methanol, the reaction of fructose leads to the formation of anhydro-D-fructoses instead of HMF, demonstrating the ability of the solvent to completely alter the reaction pathway. acs.orgnih.gov The solvent also influences the tautomeric equilibrium of fructose, which in turn affects the selectivity of the dehydration reaction. escholarship.org For instance, acetone is reported to favor the furanoid form of fructose, from which HMF is preferably formed. scielo.br
Table 4: Effect of Solvent on Fructose Conversion and Product Selectivity
| Solvent | Key Observations | Reference |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | High HMF yield, suppresses side reactions, faster reaction rate. | nih.govacs.orgnih.govscielo.brescholarship.orgrsc.org |
| Water | Lower HMF yield, formation of levulinic and formic acids. | acs.orgnih.govscielo.brmdpi.com |
| Methanol | Formation of anhydro-D-fructoses instead of HMF. | acs.orgnih.gov |
| Acetone/Water | Higher HMF yield compared to pure water, favors furanoid form. | scielo.br |
Advanced Research Frontiers and Methodological Innovations for D Fructose 5 D
Development of Advanced Computational Models for Deuterated Carbohydrate Dynamics and Reactivity
Computational modeling has become an indispensable tool in modern chemistry and biology, providing insights that are often difficult to obtain through experimental methods alone. The development of advanced computational models for deuterated carbohydrates like D-Fructose-5-d is crucial for understanding their unique properties and behavior.
Detailed Research Findings:
Computational studies on monosaccharides, including D-fructose, have traditionally utilized methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to explore their conformational landscapes and reaction mechanisms. uchile.clresearchgate.netnih.govbeilstein-journals.orgjournalssystem.com For instance, DFT calculations have been employed to elucidate the complex reaction pathways of fructose (B13574) dehydration to 5-hydroxymethylfurfural (B1680220) (HMF), a valuable platform chemical. uchile.closti.govacs.org These studies have identified key intermediates and transition states, providing a detailed picture of the reaction's thermodynamic landscape.
The introduction of a deuterium (B1214612) atom at the C5 position in this compound necessitates the refinement of these computational models. The increased mass of deuterium can influence vibrational frequencies, bond lengths, and the energy of zero-point vibrations, collectively known as the kinetic isotope effect (KIE). Advanced computational models must accurately account for these subtle yet significant quantum mechanical effects. uchile.cl
Recent advancements in computational chemistry, such as the development of more accurate exchange-correlation functionals in DFT and the use of quantum mechanics/molecular mechanics (QM/MM) hybrid methods, allow for a more precise simulation of deuterated carbohydrate dynamics. nih.gov These models can predict how deuteration at the C5 position affects the stability of different D-fructose tautomers (pyranose and furanose forms) in solution and their interconversion rates. researchgate.net Furthermore, these models can simulate the interaction of this compound with enzymes, predicting how the isotopic substitution might alter binding affinities and catalytic rates.
| Computational Method | Application to Deuterated Carbohydrates | Key Insights for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of reaction mechanisms, transition states, and kinetic isotope effects. uchile.clacs.org | Predicting changes in reaction rates and pathways for enzymes metabolizing this compound. |
| Molecular Dynamics (MD) Simulations | Studying conformational dynamics and solvent effects on carbohydrate structure. researchgate.netnih.govbeilstein-journals.orgjournalssystem.com | Understanding how deuteration at C5 affects the flexibility and hydration shell of the fructose molecule. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating enzymatic reactions with high accuracy by treating the active site with QM and the rest of the protein with MM. nih.gov | Modeling the interaction of this compound with key metabolic enzymes like fructokinase and aldolase (B8822740). |
Integration of this compound Tracing with Omics Technologies (e.g., Metabolomics)
Isotopically labeled molecules are powerful tools in metabolomics for tracing the fate of metabolites through complex biochemical networks. The integration of this compound as a tracer with "omics" technologies, particularly metabolomics, holds immense promise for elucidating the intricacies of fructose metabolism.
Detailed Research Findings:
Stable isotope tracing using ¹³C-labeled glucose and fructose has been instrumental in mapping metabolic fluxes in various biological systems. nih.govmdpi.com These studies employ techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to track the incorporation of the isotopic label into downstream metabolites. nih.govnih.govmassbank.eumassbank.eubmrb.ionih.govchemicalbook.com For example, [U-¹³C₆]-d-fructose has been used to demonstrate that fructose robustly stimulates anabolic processes in adipocytes, including the synthesis of glutamate (B1630785) and fatty acids. nih.gov
The use of this compound offers a unique advantage. The deuterium label can be tracked through metabolic pathways, and its presence in various metabolites can be quantified using high-resolution mass spectrometry. This allows researchers to follow the specific metabolic fate of the carbon backbone of fructose after enzymatic processing at the C5 position. This can be particularly insightful for studying pathways like the pentose (B10789219) phosphate (B84403) pathway and its connections to glycolysis and lipogenesis.
Combining this compound tracing with metabolomics allows for a global, unbiased analysis of how fructose perturbation affects the entire metabolome. By comparing the metabolic profiles of cells or organisms fed with unlabeled fructose versus this compound, researchers can identify novel metabolic pathways and regulatory nodes influenced by fructose metabolism. This approach can provide a systems-level understanding of the metabolic reprogramming induced by fructose in various physiological and pathological states. researchgate.net
| Omics Technology | Integration with this compound Tracing | Potential Research Applications |
|---|---|---|
| Metabolomics (MS-based) | Quantification of deuterated metabolites derived from this compound. nih.govnih.govmassbank.eumassbank.eu | Mapping the flux of fructose through central carbon metabolism and identifying novel metabolic products. |
| Metabolomics (NMR-based) | Structural elucidation of deuterated metabolites and analysis of their stereochemistry. bmrb.ionih.govchemicalbook.com | Determining the stereospecificity of enzymatic reactions involving the C5 position of fructose. |
| Fluxomics | Calculating metabolic flux rates through various pathways by modeling the distribution of the deuterium label. | Quantifying the contribution of fructose to different metabolic pathways under various conditions. |
Innovations in Microscale and In Vitro Systems for this compound Research
The development of sophisticated in vitro models, such as microfluidic devices and organ-on-a-chip systems, provides powerful platforms for studying the metabolism of this compound with high spatiotemporal resolution and under precisely controlled conditions.
Detailed Research Findings:
Microfluidic devices, also known as lab-on-a-chip, enable the manipulation of small fluid volumes, offering advantages such as reduced reagent consumption, high throughput, and precise control over the cellular microenvironment. researchgate.netnih.govumich.eduaip.org These systems have been used for the analysis of carbohydrates and for studying cellular metabolism. researchgate.net For instance, microfluidic platforms have been developed for the rapid analysis of sugar content in beverages and for monitoring cellular responses to different nutrients. researchgate.net
Organ-on-a-chip technology takes this a step further by creating microphysiological systems that mimic the structure and function of human organs. eurekalert.orgmdpi.comspringernature.comemulatebio.com Liver-on-a-chip models, for example, have been used to study fructose-induced steatosis and to screen for drugs that can ameliorate these effects. mdpi.com These models allow for the co-culture of different cell types, recreating the complex cellular interactions that occur in vivo. rsc.org
The application of this compound in these microscale systems would allow for detailed investigations into its metabolism at the single-cell or tissue level. Researchers could, for example, use a gut-on-a-chip model to study the intestinal absorption and first-pass metabolism of this compound. aip.org By coupling these models with real-time analytical techniques like mass spectrometry, it would be possible to monitor the dynamic conversion of this compound into its metabolites, providing unprecedented insights into the kinetics of fructose metabolism.
| Microscale System | Innovation for this compound Research | Example Application |
|---|---|---|
| Microfluidic Devices | High-throughput screening of enzymatic reactions involving this compound. researchgate.netnih.govumich.edu | Assaying the activity of fructokinase from different organisms with this compound as a substrate. |
| Organ-on-a-Chip | Modeling the organ-specific metabolism of this compound in a human-relevant context. eurekalert.orgmdpi.comspringernature.comemulatebio.com | Investigating the role of the liver in metabolizing this compound and its contribution to de novo lipogenesis using a liver-on-a-chip. mdpi.com |
| 3D Cell Cultures (Spheroids/Organoids) | Studying the metabolic effects of this compound in a more physiologically relevant three-dimensional environment. | Assessing the impact of this compound on the metabolism of cancer cell spheroids. |
Exploration of this compound in Complex Biological Systems (e.g., microbial metabolism, plant metabolism)
The study of this compound is not limited to human metabolism. Its application in understanding the metabolic pathways of microorganisms and plants can provide valuable insights into their physiology and their interactions with the environment.
Detailed Research Findings:
Microbial Metabolism: Many microorganisms, including bacteria and yeasts, can utilize fructose as a carbon source. nih.govsigmaaldrich.comnih.gov The metabolism of fructose in these organisms often involves specific transporters and enzymes, such as fructokinase and the components of the phosphotransferase system (PTS). asm.org The bacterium Gluconobacter cerinus, for instance, can oxidize D-fructose to 5-keto-D-fructose. nih.govcreative-enzymes.com Studying the metabolism of this compound in such microbes could reveal the stereospecificity of these enzymatic reactions and how the isotopic label influences metabolic flux. This knowledge can be applied in metabolic engineering to optimize the production of biofuels and other valuable chemicals from fructose-containing biomass. mdpi.commdpi.comresearchgate.net
Plant Metabolism: Fructose is a key carbohydrate in plants, playing a central role in energy metabolism, transport, and signaling. nih.govresearchgate.net It is a product of sucrose (B13894) breakdown and a precursor for the synthesis of various other compounds. Fructans, which are polymers of fructose, serve as important storage carbohydrates in many plant species. researchgate.net The use of this compound as a tracer in plant physiology research could help to elucidate the complex network of fructose metabolism, including its allocation to different tissues and its role in responding to environmental stresses. For example, it could be used to trace the path of fructose from source leaves to sink tissues like fruits and roots, providing a clearer picture of carbon partitioning in plants. nih.gov
| Biological System | Research Focus with this compound | Potential Insights |
|---|---|---|
| Microbial Metabolism (e.g., E. coli, S. cerevisiae) | Tracing the metabolic fate of fructose in engineered and wild-type strains. nih.govsigmaaldrich.comnih.gov | Optimizing microbial production of biofuels and biochemicals from fructose. mdpi.com |
| Plant Metabolism (e.g., Arabidopsis, crop plants) | Investigating carbon partitioning and stress responses. nih.govresearchgate.net | Understanding how plants allocate fructose resources for growth, storage, and defense. |
| Gut Microbiome | Studying the metabolism of fructose by gut bacteria and its impact on host health. | Elucidating the role of the microbiome in fructose-related metabolic disorders. |
Q & A
Q. How can researchers ensure data integrity in high-throughput screening of this compound derivatives?
- Methodological Answer : Implement blockchain-based lab notebooks (e.g., SciNote) for immutable data recording. Use orthogonal assays (e.g., NMR and MS) to cross-validate hits. Pre-register hypotheses on platforms like Open Science Framework to minimize HARKing (Hypothesizing After Results are Known) .
Emerging Techniques
Q. What role does cryo-electron microscopy (cryo-EM) play in structural studies of this compound-binding proteins?
- Methodological Answer : Cryo-EM resolves conformational changes induced by deuteration at near-atomic resolution. Pair with molecular dynamics simulations to model isotopic effects on protein flexibility. Use synchrotron radiation for time-resolved crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
